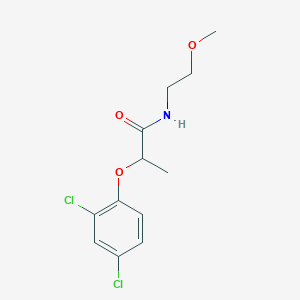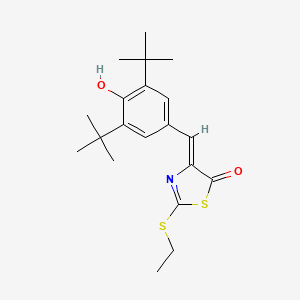![molecular formula C22H18BrNO5 B3924877 2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B3924877.png)
2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate
説明
2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate, also known as ABQ-48, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. ABQ-48 is a derivative of resveratrol, a natural polyphenol found in red wine, grapes, and other plants, which has been shown to have various health benefits. The synthesis of ABQ-48 is relatively easy and cost-effective, making it a promising candidate for future research studies.
作用機序
The mechanism of action of 2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate is not fully understood, but it is believed to involve the activation of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. This activation leads to the inhibition of mTOR, a protein that is involved in cell growth and proliferation, and the induction of autophagy, a process by which cells recycle damaged or unwanted components.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in various cell and animal models. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to improve glucose and lipid metabolism, which could potentially make it useful in the treatment of metabolic disorders such as diabetes and obesity. Additionally, this compound has been shown to have neuroprotective effects, which could potentially make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate for lab experiments is its relatively easy and cost-effective synthesis method. Additionally, this compound has been shown to have low toxicity in various cell and animal models, making it a relatively safe compound to work with. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which could potentially limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate. One area of research could be the development of more efficient synthesis methods for this compound, which could potentially increase its availability for research purposes. Additionally, further studies could be done to better understand the mechanism of action of this compound and its potential applications in various disease models. Finally, more studies could be done to explore the potential side effects and toxicity of this compound, particularly in animal models.
科学的研究の応用
2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate has been shown to have a variety of potential applications in biomedical research. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could potentially make it useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
[2-[(E)-2-(2-acetyloxy-5-bromo-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO5/c1-13(25)28-19-6-4-5-15-7-9-18(24-21(15)19)10-8-16-11-17(23)12-20(27-3)22(16)29-14(2)26/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCLGLCADYYGNZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Br)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Br)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B3924795.png)
![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3924802.png)
![N-(2-{ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)benzamide](/img/structure/B3924825.png)
![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924833.png)
![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924836.png)
![3-allyl-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924837.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B3924845.png)
![3-allyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924853.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924860.png)

![N-(4-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924887.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924895.png)

![1-(1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B3924915.png)